Lower Basicity (pKa) Relative to 2-Amino-5-nitrobenzotrifluoride
The predicted pKa of 2-Amino-4-nitrobenzotrifluoride is -0.50 ± 0.10 , which is significantly less basic than its close regioisomer 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7), which has a predicted pKa of -1.92 ± 0.36 . The weaker basicity indicates a lower degree of protonation under acidic conditions, which can enhance its extraction efficiency and stability in acidic reaction media. This property is critical when designing synthetic sequences involving acid-sensitive substrates.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = -0.50 ± 0.10 |
| Comparator Or Baseline | 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7), pKa = -1.92 ± 0.36 |
| Quantified Difference | ΔpKa ≈ 1.42 units (Target is a weaker acid by this amount) |
| Conditions | Predicted values at 25°C |
Why This Matters
This pKa difference directly influences protonation state in acidic media, impacting extraction efficiency and stability, which are critical for procurement decisions in multi-step synthesis.
